Doxorubicin
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Overview
Description
Doxorubicin, also known by its trade name Adriamycin, is a chemotherapy medication used to treat various types of cancer, including breast cancer, bladder cancer, Kaposi’s sarcoma, lymphoma, and acute lymphocytic leukemia . It belongs to the anthracycline and antitumor antibiotic family of medications and works by interfering with the function of DNA . This compound was originally made from the bacterium Streptomyces peucetius .
Preparation Methods
Synthetic Routes and Reaction Conditions: Doxorubicin can be synthesized through several methods, including the transmembrane pH gradient method and remote loading method. The transmembrane pH gradient method involves loading this compound into liposomes by creating a pH gradient across the liposome membrane, which allows the drug to diffuse into the liposome interior where it is subsequently protonated and precipitated . The remote loading method involves encapsulating this compound into liposomes using ammonium sulfate gradients, which improves the encapsulation rate and stability of the liposomes .
Industrial Production Methods: Industrial production of this compound involves fermentation of the bacterium Streptomyces peucetius followed by extraction and purification processes. The fermentation process is optimized to maximize the yield of this compound, and the extracted compound is then purified using various chromatographic techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Doxorubicin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its function as a chemotherapy agent.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability and efficacy of the compound .
Major Products Formed: The major products formed from the reactions involving this compound include its metabolites, which are produced through enzymatic processes in the body. These metabolites play a role in the drug’s therapeutic effects and its side effects .
Scientific Research Applications
Doxorubicin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying drug interactions and mechanisms of action. In biology, this compound is used to study cellular processes and the effects of DNA intercalation. In medicine, it is a critical component of chemotherapy regimens for treating various cancers. Industrially, this compound is used in the development of drug delivery systems, such as liposomal formulations, to improve its efficacy and reduce its side effects .
Mechanism of Action
Doxorubicin exerts its effects by intercalating into DNA, which disrupts the function of the DNA and inhibits the synthesis of nucleic acids. This leads to the generation of reactive oxygen species and subsequent DNA damage, ultimately resulting in cell death . The primary molecular targets of this compound include topoisomerase II, an enzyme involved in DNA replication, and various cellular pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Doxorubicin is often compared with other anthracycline antibiotics, such as daunorubicin and epirubicin. While all these compounds share a similar mechanism of action, this compound is unique in its broader spectrum of activity and its ability to treat a wider range of cancers . Daunorubicin is primarily used for treating leukemia, while epirubicin is used for breast cancer. The differences in their chemical structures result in variations in their pharmacokinetics and toxicity profiles .
List of Similar Compounds:- Daunorubicin
- Epirubicin
- Idarubicin
- Mitoxantrone
These compounds, like this compound, are used in chemotherapy regimens but have different indications and side effect profiles .
Properties
CAS No. |
111266-55-8 |
---|---|
Molecular Formula |
C33H37NO18 |
Molecular Weight |
735.6 g/mol |
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C27H29NO11.C6H8O7/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t10-,13-,15-,17-,22+,27-;/m0./s1 |
InChI Key |
INEKNBHAPBIAFK-RUELKSSGSA-N |
impurities |
(8S,10S)-10[(3-amino-2,3,6-trideoxy-alpha-levo-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione (8S,10S)-10[(3-amino-2,3,6-trideoxy-alpha-levo-lyxo-hexopyranosyl)oxy]-8-(bromoacetyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione Daunorubicin Doxorubicinone |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Color/Form |
Red, crystalline solid |
melting_point |
399 to 401 °F (Decomposes) (NTP, 1992) 229-231 °C 230.0 °C 230 °C MELTING POINT: 205 °C WITH DECOMP; PKA: 8.22; ALMOST ODORLESS; HYGROSCOPIC /HYDROCHLORIDE/ 204-205°C |
physical_description |
Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992) Solid |
Related CAS |
25316-40-9 (hydrochloride) 23214-92-8 (Parent) |
solubility |
Soluble (NTP, 1992) Soluble 2% sol in water; soluble in aqueous alcohols; moderately soluble in anhydrous methanol; insoluble in non-polar organic solvents In water, 2,600 mg/L at 25 °C (est) 1.18e+00 g/L |
vapor_pressure |
2.5X10-23 at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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